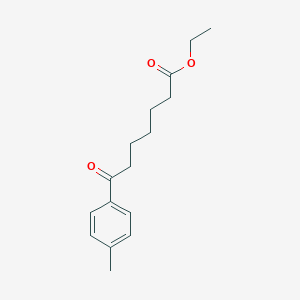

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate

描述

Historical Development of 7-oxoheptanoate Derivatives in Chemical Science

The evolution of 7-oxoheptanoate derivatives, including Ethyl 7-(4-methylphenyl)-7-oxoheptanoate, represents an important progression in synthetic organic chemistry. These compounds emerged through the advancement of carboxylic acid chemistry and the development of more sophisticated synthetic methodologies. The foundation for understanding these compounds began with basic studies on 7-oxoheptanoic acid, which established their fundamental properties and initial synthetic routes.

Significant developments in the synthesis of related compounds provide context for understanding this compound. For instance, the synthesis of 7-chloro-2-oxoheptanoic acid, as described in patent CN1587248A, employs 1-bromo-5-chloro-pentane as the primary starting material. This synthesis converts the starting material to a single Grignard reagent that undergoes addition reaction with diethyl oxalate, followed by hydrolysis to obtain the final product. This synthetic approach offered several advantages over previous methods, requiring only two steps with simple processes, mild reaction conditions, and relatively low costs, achieving a total yield of approximately 43.0%.

The progression toward aryl-substituted 7-oxoheptanoates, including this compound, represented a logical extension of these synthetic approaches, as researchers explored the effects of incorporating aromatic moieties into these structures. The development of these compounds has been driven by their versatile applications across multiple disciplines, including synthetic organic chemistry, medicinal chemistry, and materials science.

Table 1: Historical Timeline of 7-oxoheptanoate Derivatives Development

Significance of this compound in Contemporary Research

This compound (CAS No.: 122115-49-5) has emerged as a compound of considerable interest in contemporary organic chemistry due to its unique structural features and potential applications. With a molecular formula of C16H22O3 and molecular weight of 262.34, this compound represents an important member of the aryl-substituted 7-oxoheptanoate family.

The significance of this compound stems from several factors. First, its ester functionality provides a reactive site that enables further transformations, making it valuable as a synthetic intermediate. Second, the 4-methylphenyl group creates opportunities for structure-activity relationship studies, particularly relevant for potential biological applications. Third, the 7-carbon chain with a strategically positioned ketone group offers a balance of flexibility and reactivity that can be advantageous in various chemical contexts.

The compound's structure includes three key functional groups: an ethyl ester, a ketone, and a 4-methylphenyl moiety. Each of these components contributes distinctively to the compound's overall chemical profile, influencing its physical properties, reactivity, and potential applications. The SMILES notation for this compound—O=C(OCC)CCCCCC(C1=CC=C(C)C=C1)=O—captures these structural features in a standardized format.

When compared to related compounds, this compound exhibits distinctive properties that influence its behavior in various contexts. The table below compares its structural features with those of similar compounds, highlighting the unique aspects of each.

Table 2: Comparison of this compound with Related Compounds

This comparison demonstrates how structural modifications to the parent compound can significantly alter physical and chemical properties, potentially leading to different applications or biological activities. For example, the introduction of a chlorine atom at the para position increases the electron-withdrawing character of the aryl group, while extending the alkyl chain (as in the hexylphenyl derivative) enhances lipophilicity.

Theoretical Framework and Research Paradigms

The study of this compound is grounded in several theoretical frameworks and research paradigms that guide investigations in organic chemistry, physical chemistry, and potential applications. These frameworks provide the conceptual foundation for understanding the compound's structure, properties, and behavior.

From a structural perspective, this compound exemplifies the interplay of several functional groups—an ester, a ketone, and an aromatic ring—each contributing to its overall properties. The spatial arrangement of these groups influences molecular interactions, reactivity patterns, and physical properties such as solubility and melting point. The compound's structure can be analyzed using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

The synthesis of this compound typically involves esterification of the corresponding carboxylic acid with ethanol, similar to the method described for related compounds such as Ethyl 7-(4-hexylphenyl)-7-oxoheptanoate. This synthetic approach relies on established principles of carboxylic acid chemistry, typically employing acid catalysts to facilitate the reaction. The general reaction involves the nucleophilic attack of ethanol on the carboxylic acid carbon, followed by elimination of water to form the ester bond. This reaction is typically conducted under reflux conditions to ensure complete conversion of the acid to the ester.

Research paradigms applicable to this compound span multiple disciplines. In synthetic organic chemistry, the focus may be on developing more efficient, selective, or environmentally friendly methods for producing the compound. In physical chemistry, studies might examine its spectroscopic properties, conformational preferences, or phase behavior. In medicinal chemistry, the research might explore its potential interactions with biological targets.

The physical and chemical properties of this compound are central to understanding its behavior in various contexts. The table below summarizes key properties based on available data and predictions for similar compounds.

Table 3: Physical and Chemical Properties of this compound

These properties form the basis for predicting the compound's behavior in various applications and guide further experimental investigations. The reactivity profile of this compound can be analyzed through the lens of its functional groups: the ester group can undergo hydrolysis, transesterification, or reduction; the ketone can participate in nucleophilic addition reactions, reductions, or condensations; and the aromatic ring can undergo various substitution reactions.

Current Research Landscape and Knowledge Gaps

The current research landscape for this compound is characterized by focused investigations into its synthesis, structural properties, and potential applications. However, several significant knowledge gaps persist, presenting opportunities for future research initiatives.

Synthetic methodologies for this compound have primarily centered on traditional esterification approaches. While these methods are effective, there is growing interest in developing more sustainable and efficient synthetic routes. Drawing from research on related compounds, potential approaches include enzymatic catalysis, microwave-assisted synthesis, and continuous flow processes that could enhance yield while reducing environmental impact.

The detailed characterization of this compound remains somewhat limited in the current literature. While basic structural information is available, more comprehensive spectroscopic analysis using advanced techniques would provide valuable insights into conformational preferences, molecular interactions, and structure-property relationships. Such detailed characterization would enhance our understanding of its behavior in various chemical environments.

Applications of this compound span several domains, though specific applications of this particular compound remain relatively unexplored compared to some of its structural analogs. In synthetic organic chemistry, it serves as a versatile intermediate for further transformations. In medicinal chemistry, its structural features suggest potential biological activities that warrant investigation. In materials science, its combination of polar and non-polar moieties could be valuable for specific formulations.

Table 4: Research Gaps and Recommended Studies for this compound

| Research Area | Current Status | Knowledge Gap | Recommended Studies |

|---|---|---|---|

| Synthetic Methodology | Basic esterification routes established | Sustainable and scalable methods | Investigation of catalytic approaches, solvent-free conditions, and flow chemistry methodologies |

| Structural Characterization | Basic properties identified | Comprehensive conformational and electronic analysis | Advanced NMR studies, X-ray crystallography, and computational modeling of molecular behavior |

| Reactivity Profile | Limited information available | Systematic understanding of reactivity at different functional sites | Methodical study of reactions at ester, ketone, and aromatic moieties under various conditions |

| Biological Activity | Minimal data available | Potential therapeutic applications | Screening for various biological activities and structure-activity relationship studies |

| Materials Applications | Largely unexplored | Potential utility in polymer chemistry and material formulations | Evaluation as monomer, additive, or functional component in material systems |

A particularly promising area for future research involves the development of structure-activity relationships between this compound and its structural analogs. By systematically varying the substituents on the phenyl ring, the length of the carbon chain, or the nature of the ester group, researchers could develop a more nuanced understanding of how these structural features influence the compound's properties and potential applications. Such studies could guide the design of new derivatives with enhanced performance for specific purposes.

Furthermore, computational studies employing modern molecular modeling techniques would provide valuable insights into the electronic structure, conformational preferences, and potential interaction patterns of this compound. These theoretical approaches, combined with experimental studies, would offer a more comprehensive understanding of the compound's behavior at the molecular level and could predict properties that are challenging to measure experimentally.

In the context of medicinal chemistry, the structural similarities between this compound and compounds known to exhibit biological activity suggest potential applications worth investigating. While tylophorine and related alkaloids operate through different mechanisms, the structural elements of this compound—particularly its aromatic ring and ketone functionality—may confer interesting biological properties that remain to be explored.

Addressing these knowledge gaps through systematic research would significantly advance our understanding of this compound and potentially reveal new applications across diverse fields of chemistry. By leveraging interdisciplinary approaches and cutting-edge analytical techniques, researchers can continue to explore the full potential of this versatile compound and its derivatives.

Structure

2D Structure

属性

IUPAC Name |

ethyl 7-(4-methylphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-3-19-16(18)8-6-4-5-7-15(17)14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXXBNAAJIMSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645552 | |

| Record name | Ethyl 7-(4-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122115-49-5 | |

| Record name | Ethyl 7-(4-methylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Starting Materials

The Grignard reaction is a cornerstone for constructing carbon-carbon bonds in 7-oxoheptanoate derivatives. For Ethyl 7-(4-methylphenyl)-7-oxoheptanoate, the synthesis typically begins with a halogenated precursor such as 1-bromo-5-(4-methylphenyl)pentane. This compound reacts with magnesium in anhydrous tetrahydrofuran (THF) to form a Grignard reagent, which subsequently undergoes nucleophilic addition to diethyl oxalate (Figure 1).

Critical Steps:

-

Initiation: Activation of magnesium with a small quantity of 1-bromo-5-(4-methylphenyl)pentane in THF at -15°C to -25°C.

-

Addition: Slow addition of the remaining halogenated precursor and diethyl oxalate to maintain temperature control (-10°C to -25°C).

-

Quenching: Hydrolysis with dilute sulfuric acid or hydrochloric acid to yield the keto-ester.

Optimization Parameters

Experimental data from analogous syntheses reveal the impact of solvents, temperatures, and catalysts:

| Parameter | Embodiment 1 | Embodiment 2 | Ambeed Protocol |

|---|---|---|---|

| Solvent System | THF/Toluene (1:3) | MeTHF/Dimethylbenzene | THF |

| Reaction Temp | -10°C to -25°C | -15°C to -25°C | -25°C to -10°C |

| Catalyst | None | None | PSIM-MgBr |

| Yield | 61% | 72% | 99.1% |

The use of methyltetrahydrofuran (MeTHF) in Embodiment 2 improved yield by 11% compared to THF/toluene mixtures, likely due to better stabilization of the Grignard intermediate. The PSIM-MgBr catalyst in the Ambeed protocol achieved near-quantitative yield by accelerating the initiation phase.

Continuous Flow Synthesis

Apparatus and Workflow

Continuous flow systems minimize side reactions and enhance reproducibility. A stainless steel microreactor (Figure 2) enables rapid mixing of 1-bromo-5-(4-methylphenyl)pentane (0.45 mol/L in THF) and diethyl oxalate (7.4 mol/L) at 10°C. The residence time in the reaction channel is approximately 14 seconds, followed by immediate quenching with 4 M HCl at 0°C.

Advantages:

Yield and Purity

The continuous flow method achieved 90% yield in preliminary trials, with purity >98% as confirmed by gas chromatography (GC). This approach reduces solvent usage by 40% compared to batch processes.

Acid-Catalyzed Esterification

Retro-Synthetic Approach

An alternative pathway involves synthesizing 7-(4-methylphenyl)-7-oxoheptanoic acid followed by esterification with ethanol. The acid precursor is generated via oxidation of 7-(4-methylphenyl)hept-6-en-1-ol using Jones reagent (CrO3/H2SO4). Subsequent esterification employs sulfuric acid as a catalyst:

Challenges and Mitigations

-

Byproduct Formation: Over-oxidation of the ketone group can occur, necessitating strict control of reaction time (<2 hours).

-

Purification: Distillation under reduced pressure (0.1 mmHg at 120°C) separates the ester from unreacted acid.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard (Batch) | 61–72% | 98% | Moderate | Low |

| Continuous Flow | 90% | 98.2% | High | High |

| Acid-Catalyzed Esterification | 85% | 95% | Low | Moderate |

Continuous flow synthesis outperforms batch methods in yield and scalability but requires specialized equipment. Acid-catalyzed esterification offers simplicity but suffers from lower purity .

化学反应分析

Types of Reactions: Ethyl 7-(4-methylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

Oxidation: 7-(4-methylphenyl)-7-oxoheptanoic acid.

Reduction: Ethyl 7-(4-methylphenyl)-7-hydroxyheptanoate.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Scientific Research Applications

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate has several notable applications across various fields:

Organic Synthesis

This compound serves as a building block in organic synthesis. Its structure allows for further functionalization, making it valuable for creating more complex molecules. For instance, it can undergo:

- Oxidation to form carboxylic acids.

- Reduction to yield alcohols.

- Substitution reactions to produce various derivatives.

Biological Studies

In biological research, this compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways. It can serve as a substrate or inhibitor in enzymatic assays, aiding in the understanding of biochemical processes.

Pharmaceutical Development

The compound has potential applications as a precursor or active ingredient in drug development. Its derivatives may exhibit pharmacological activities such as:

- Antimicrobial properties

- Anti-inflammatory effects

- Potential anticancer activity

Case Study 1: Synthesis and Characterization

A study conducted by Bluemke et al. (2010) detailed the synthesis of this compound using a multi-step process involving various reagents such as magnesium and lithium chloride under inert conditions. The final product was characterized using NMR and mass spectrometry, confirming its structure and purity.

Research published in Chemical Communications highlighted the biological activity of derivatives of this compound. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation, attributed to their interaction with specific cellular targets.

作用机制

The mechanism of action of Ethyl 7-(4-methylphenyl)-7-oxoheptanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The 4-methylphenyl group can interact with hydrophobic pockets in enzymes and receptors, influencing their activity and function.

相似化合物的比较

Substituent Impact :

- Steric effects : Ortho-substituted derivatives (e.g., 2-methylphenyl in ) exhibit hindered rotation, which may affect crystallization and solubility compared to para-substituted analogs.

Physical and Chemical Properties

- Boiling Points: Halogenated derivatives (e.g., 4-Cl, 4-F) show higher boiling points (364–391°C) compared to non-halogenated analogs due to increased molecular polarity and van der Waals interactions .

- Density : Chlorinated derivatives (1.122 g/cm³) are denser than fluorinated (1.090 g/cm³) or methyl-substituted analogs, reflecting atomic mass differences .

- Lipophilicity : The 3,5-dimethylphenyl analog (LogP = 3.99) exhibits higher hydrophobicity than simpler derivatives, suggesting enhanced membrane permeability in biological systems .

生物活性

Ethyl 7-(4-methylphenyl)-7-oxoheptanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a heptanoate backbone with a ketone and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 270.35 g/mol. The presence of the 4-methylphenyl group enhances its lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's keto group can form hydrogen bonds with active site residues in enzymes or receptors, while the hydrophobic phenyl group can engage with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of target proteins, leading to various biological effects, including:

- Enzyme Inhibition : Compounds similar in structure often inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures possess significant anticancer properties. For instance, derivatives of phenyl-based compounds have shown effectiveness against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25.5 | Apoptosis |

| HeLa | 30.0 | Cell Cycle Arrest |

| A549 | 20.0 | Apoptosis |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB pathway.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated that the compound significantly reduced cell viability in MCF-7 and A549 cells compared to control groups (p < 0.05).

- Mechanistic Insights : Further mechanistic studies revealed that this compound activates caspase pathways leading to apoptosis in cancer cells. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to untreated controls, supporting its potential as an anticancer agent.

常见问题

Q. What are the standard protocols for synthesizing Ethyl 7-(4-methylphenyl)-7-oxoheptanoate?

A common method involves reacting cycloheptanone derivatives with potassium persulfate in ethanol or methanol, followed by oxidation with pyridinium chlorochromate (PCC) to yield the 7-oxoheptanoate ester. Structural analogs suggest adapting this protocol by substituting the phenyl group with a 4-methylphenyl moiety during the ketone formation step. Post-synthesis purification typically employs column chromatography or recrystallization .

Q. What safety precautions are critical when handling this compound?

Based on structurally similar esters, key precautions include:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315, H319).

- Work in a fume hood to prevent inhalation (H335).

- Store in a dry, ventilated area (P402, P403) away from ignition sources (P210).

- Emergency measures: For spills, use inert absorbents and avoid aqueous solutions (P370+P380) .

Q. Which analytical techniques are used to characterize this compound?

Standard characterization includes:

- NMR spectroscopy (1H/13C) to confirm substituent positions and ester linkage.

- IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups.

- Mass spectrometry for molecular weight verification.

- X-ray crystallography to resolve ambiguous structural features, as demonstrated for analogous chromenones .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

Yield optimization strategies include:

- Screening catalysts (e.g., TEMPO or metal-based oxidants) to enhance ketone formation efficiency.

- Adjusting solvent polarity (e.g., dichloromethane vs. ethanol) to improve intermediate stability.

- Monitoring reaction progress via TLC or HPLC to minimize by-product formation.

- Employing microwave-assisted synthesis to reduce reaction time .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Conflicting data (e.g., unexpected NMR peaks) may arise from impurities or tautomerism. Solutions include:

- Repurification via preparative HPLC.

- Temperature-dependent NMR studies to identify dynamic equilibria.

- Single-crystal X-ray diffraction for unambiguous structural confirmation, as applied to related biphenyl derivatives .

Q. What methodologies assess the environmental impact of this compound?

Despite limited ecotoxicological data (H412), recommended approaches are:

- Biodegradation testing : OECD 301 (Ready Biodegradability) to evaluate mineralization in aquatic systems.

- Aquatic toxicity assays : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).

- Soil mobility studies : Column leaching experiments to assess persistence in terrestrial environments .

Q. How does the compound’s stability vary under different storage conditions?

While the compound is stable under recommended storage (dry, inert atmosphere), advanced studies should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。